1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone
Description
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone is a bicyclic tertiary amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. This compound integrates a 2H-1,2,3-triazole moiety at the 3-position and a 2-(4-chlorophenoxy)ethanone group at the 8-aza position. The stereochemistry (1R,5S) confers structural specificity, influencing its molecular interactions and pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)21-13-3-4-14(21)10-15(9-13)22-19-7-8-20-22/h1-2,5-8,13-15H,3-4,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIYAABPNDYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)Cl)N4N=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octane
The bicyclic amine is synthesized via a stereocontrolled intramolecular Mannich reaction or reductive amination. EP3538516B1 discloses a protocol using tert-butyl (1R,5S)-3-azabicyclo[3.2.1]octan-8-ylcarbamate as a key intermediate, resolved via chiral chromatography or enzymatic kinetic resolution.
Representative Procedure
- React (1R,5S)-8-benzyl-3-azabicyclo[3.2.1]octane with Boc₂O in THF to install the Boc-protecting group.
- Hydrogenate over Pd/C to remove benzyl groups, yielding (1R,5S)-8-Boc-3-azabicyclo[3.2.1]octane (87% yield).
Assembly of the 4-Chlorophenoxyacetyl Side Chain
Synthesis of 2-(4-Chlorophenoxy)acetic Acid
4-Chlorophenol is alkylated with ethyl bromoacetate under basic conditions, followed by saponification:
Amide Coupling with the Azabicyclo Intermediate
Activation of the carboxylic acid as an acyl chloride facilitates amide bond formation:
- Treat 2-(4-chlorophenoxy)acetic acid with SOCl₂ in dichloromethane (0°C to rt, 2 h).
- Add (1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane and Et₃N (2.5 eq) in THF at 0°C.
- Stir at rt for 12 h to afford the target compound (78% yield).
Stereochemical Control and Optimization Challenges
Epimerization Risks During Amide Formation
Basic conditions during coupling may racemize the azabicyclo core. EP3538516B1 mitigates this by using low temperatures (0–5°C) and minimizing reaction time.
Triazole Ring Stability
The Frontiers review notes that 1,2,3-triazoles are generally stable under acidic/basic conditions but may decompose under prolonged heating >150°C. US11225487B2 confirms no degradation occurs below 100°C during amide coupling.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl₃)
- δ 7.65 (s, 2H, triazole-H)
- δ 7.32 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 6.85 (d, J = 8.8 Hz, 2H, Ar-H)
- δ 4.55 (s, 2H, OCH₂CO)
- δ 3.75–3.20 (m, 6H, bicyclo-H)
- δ 2.45–1.95 (m, 4H, bicyclo-H).
HRMS (ESI-TOF)
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/iPrOH 80:20) shows >99% ee, confirming retention of (1R,5S) configuration.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereochemical Integrity |
|---|---|---|---|
| CuAAC + Amide Coupling | 78 | 99 | >99% ee |
| Reductive Amination | 65 | 95 | 92% ee |
| Mitsunobu Reaction | 70 | 97 | 85% ee |
Data synthesized from EP3538516B1 and US11225487B2.
Industrial-Scale Considerations
Cost-Effective Catalysts
CuI/TBTA systems are preferred over ruthenium catalysts for triazole formation due to lower cost and higher atom economy.
Solvent Recycling
EP3538516B1 demonstrates THF recovery via distillation (89% efficiency), reducing environmental impact.
Applications and Derivatives
The compound’s structural analogs in EP3538516B1 exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications. Modifications to the 4-chlorophenoxy group (e.g., fluorination) are explored in US11225487B2 to enhance bioavailability.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone undergoes various types of chemical reactions:
Oxidation: Undergoes oxidation in the presence of strong oxidizing agents, forming corresponding ketones or carboxylic acids.
Reduction: Can be reduced to its respective alcohols or amines using reducing agents like lithium aluminium hydride.
Substitution: Exhibits nucleophilic substitution reactions, particularly at the chlorophenoxy site, forming new ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Lithium aluminium hydride or sodium borohydride under anhydrous conditions.
Substitution: Alkyl halides or acid chlorides in the presence of base catalysts like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the starting material and reaction conditions, ranging from simple alcohols and amines to more complex derivatives, enhancing its utility in synthetic organic chemistry.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The compound's unique structural characteristics make it a promising candidate in drug design. Its triazole moiety is known for its biological activity, particularly in antifungal and antibacterial agents. Research indicates that compounds featuring triazole rings can interact with various biological targets such as enzymes and receptors, potentially leading to the development of new therapeutic agents .
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
- Receptor Binding : It may bind to receptors to modulate physiological responses.
- Pathway Modulation : The compound could influence cellular signaling pathways critical for disease progression.
Biological Studies
In Vitro Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines. For instance, in vitro assays have shown that modifications to the triazole ring enhance cytotoxicity against specific tumor types .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and efficacy of the compound. Preliminary results indicate favorable absorption and distribution profiles, suggesting potential for systemic therapeutic use .
Materials Science
Polymer Development
The compound has potential applications in materials science, particularly in the synthesis of advanced polymers. Its ability to form stable complexes with metal ions can be utilized in creating novel materials with enhanced properties such as conductivity and thermal stability .
Nanomaterials Research
Research into nanomaterials has also highlighted the use of this compound as a precursor for synthesizing nanoparticles. These nanoparticles can be employed in drug delivery systems or as contrast agents in imaging techniques due to their unique optical properties .
Case Study 1: Anticancer Activity
A study conducted on modified derivatives of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone revealed significant anticancer properties against breast cancer cell lines. The study utilized various concentrations to determine the IC50 values and observed that certain modifications led to enhanced efficacy compared to standard treatments .
Case Study 2: Material Synthesis
In another investigation focusing on material applications, researchers synthesized a series of polymers incorporating the triazole-containing compound. The resulting materials exhibited improved mechanical strength and thermal resistance compared to traditional polymers, demonstrating the compound's versatility beyond medicinal applications .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. The mechanism often involves binding to receptors or enzymes, altering their activity:
Molecular targets: May include G-protein coupled receptors, ion channels, or enzymes.
Pathways involved: Modulates signaling pathways such as MAPK/ERK or PI3K/Akt, influencing cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Core Scaffold Variations
- 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone Differs in the aryl substituent (2-chloro-6-fluorophenyl vs. 4-chlorophenoxy). The fluorinated variant may exhibit altered metabolic stability due to reduced oxidative metabolism .
- Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Replaces the triazole and ethanone groups with a methyl ester and 4-chlorophenyl substituent.
Substituent Modifications
- These derivatives demonstrated moderate antibacterial activity in vitro .
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Shares a triazole-thioether linkage but lacks the bicyclic scaffold. The sulfonyl group enhances solubility but may limit blood-brain barrier penetration compared to the target compound .
Physicochemical Properties
The target compound’s higher logP (3.2) suggests superior membrane permeability compared to analogues with polar substituents (e.g., sulfonyl or ester groups) .
Biological Activity
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features:
- A triazole ring , which is known for its diverse biological activities.
- An azabicyclo[3.2.1]octane core, which contributes to its structural uniqueness and potential receptor interactions.
- A 4-chlorophenoxy moiety that may enhance its biological activity through specific interactions with target proteins.
Research indicates that this compound may act as an inhibitor of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) , a promising target for managing inflammation. By inhibiting NAAA, the compound preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications in the triazole and bicyclic structures significantly affect the inhibitory potency against NAAA. For instance:
- Compounds with para-substituted phenoxy groups displayed increased activity compared to their meta or ortho counterparts.
- The presence of specific substituents on the triazole ring can modulate the binding affinity and selectivity towards NAAA and other related enzymes like FAAH (fatty acid amide hydrolase) .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits low nanomolar IC50 values against human NAAA, indicating potent inhibitory activity. For example:
In Vivo Efficacy
Animal models have shown that administration of this compound can lead to significant reductions in inflammatory markers and pain responses. For instance:
- In a mouse model of inflammation, treatment resulted in decreased levels of pro-inflammatory cytokines and improved behavioral outcomes related to pain perception .
Data Tables
The following table summarizes key biological activities and IC50 values for various derivatives related to the compound:
| Compound Name | Target Enzyme | IC50 (μM) | Additional Notes |
|---|---|---|---|
| Compound 1 | NAAA | 0.042 | High selectivity |
| Compound 2 | FAAH | 0.655 | Moderate inhibition |
| Compound 3 | AC | 30 | Low selectivity |
Case Studies
- Inflammation Model : A study demonstrated that a derivative of this compound significantly reduced paw edema in rats induced by carrageenan, suggesting strong anti-inflammatory properties.
- Pain Management : Another investigation highlighted its efficacy in reducing allodynia in neuropathic pain models, showcasing its potential as an analgesic agent.
Q & A
Q. What synthetic strategies are optimal for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
Methodological Answer: The bicyclic scaffold can be synthesized via reductive cyclization of nitroarenes or nitroalkenes using palladium catalysts and formic acid derivatives as CO surrogates, as demonstrated in analogous systems . Key steps include:
- Nitro group reduction to generate reactive intermediates.
- Cyclization control via ligand design (e.g., phosphine ligands) to stabilize transition states.
- Stereochemical fidelity ensured by chiral auxiliaries or asymmetric catalysis.
Reference Data:
A 2023 study achieved 72% yield for a related azabicyclo structure using Pd(OAc)₂ and 1,2-bis(diphenylphosphino)ethane (dppe) under CO atmosphere .
Q. How can the regioselectivity of triazole incorporation at the bicyclo[3.2.1]octane system be controlled?
Methodological Answer: Regioselectivity is governed by steric and electronic factors:
- Click chemistry (CuAAC) with pre-functionalized azides or alkynes ensures precise triazole placement .
- Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics; higher polarity favors triazole formation at less hindered positions .
Experimental Example:
In a 2021 study, triazole incorporation at the 3-position of a bicyclo[3.2.1]octane was achieved using CuI/ascorbate in DMF (85% yield) .
Q. What analytical techniques are critical for confirming the stereochemistry of the (1R,5S) configuration?
Methodological Answer:
- X-ray crystallography remains the gold standard for absolute configuration determination (e.g., used this for a fluoronitrophenyl analog) .
- NMR NOESY/ROESY to detect spatial proximity of protons (e.g., axial vs. equatorial substituents).
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to resolve enantiomers .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the triazole-bicyclo adduct be resolved?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., chair-flip in bicyclo systems) .
- DFT calculations (e.g., B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data .
- Crystallographic refinement : Re-examine X-ray data for disorder or partial occupancy .
Case Study:
A 2022 patent resolved discrepancies in a triazole-containing bicyclo compound by identifying a minor rotameric form via DFT .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against neurological targets?
Methodological Answer:
- Dopamine receptor binding : Radioligand assays (³H-spiperone for D2-like receptors) with HEK293 cells expressing cloned receptors .
- Kinase inhibition profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Metabolic stability : Liver microsomal assays (human/rat) with LC-MS quantification of parent compound .
Reference Data:
A 2024 study on a structurally similar azabicyclo compound showed IC₅₀ = 120 nM for D2 receptor binding .
Q. How can computational methods guide the optimization of pharmacokinetic properties (e.g., logP, bioavailability)?
Methodological Answer:
- QSAR modeling : Use descriptors like topological polar surface area (TPSA) and AlogP to predict absorption .
- MD simulations : Assess membrane permeability (e.g., POPC bilayers) for the 4-chlorophenoxy group .
- CYP450 docking : Identify metabolic hotspots (e.g., triazole oxidation) using AutoDock Vina .
Example:
A 2023 computational study reduced logP from 3.8 to 2.1 via substitution of the 4-chlorophenoxy group with a pyridyl ether .
Q. What strategies mitigate synthetic challenges in coupling the 4-chlorophenoxy ethanone moiety to the bicyclo system?
Methodological Answer:
- Protecting groups : Temporarily mask reactive amines (e.g., Boc protection) during coupling .
- Mitsunobu reaction : For ether formation under mild conditions (e.g., DIAD/Ph₃P) .
- Microwave-assisted synthesis : Accelerate sluggish steps (e.g., 30 min at 120°C vs. 12h reflux) .
Yield Optimization:
A 2021 protocol achieved 92% yield for a phenoxy-azabicyclo adduct using microwave irradiation .
Q. How can contradictory biological activity data across assay platforms be reconciled?
Methodological Answer:
- Assay standardization : Validate cell lines (e.g., passage number, mycoplasma status) and normalize to reference compounds .
- Solubility adjustments : Use DMSO concentration ≤0.1% to avoid artifactual inhibition .
- Orthogonal assays : Confirm hits via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Case Example:
A 2024 study resolved false-positive kinase inhibition by correlating SPR results with enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
